molecular formula C9H13BrN2 B2631580 4-bromo-1-cyclohexyl-1H-pyrazole CAS No. 141302-40-1

4-bromo-1-cyclohexyl-1H-pyrazole

Cat. No. B2631580
CAS RN: 141302-40-1
M. Wt: 229.121
InChI Key: ATXUIOFYFBFTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-1-cyclohexyl-1H-pyrazole” is a chemical compound with the CAS Number: 141302-40-1. It has a molecular weight of 229.12 and its IUPAC name is 4-bromo-1-cyclohexyl-1H-pyrazole . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-cyclohexyl-1H-pyrazole” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The InChI code for “4-bromo-1-cyclohexyl-1H-pyrazole” is 1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

“4-bromo-1-cyclohexyl-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to react with various compounds. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

“4-bromo-1-cyclohexyl-1H-pyrazole” is a solid at room temperature .

Scientific Research Applications

Synthetic Intermediates in Organic Chemistry

Pyrazoles serve as essential building blocks in organic synthesis. Their reactivity allows for the creation of more complex molecules4-bromo-1-cyclohexyl-1H-pyrazole can be used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials . Researchers often utilize it to introduce the pyrazole scaffold into target molecules.

1,4’-Bipyrazoles Synthesis

The compound plays a crucial role in the preparation of 1,4’-bipyrazoles. These heterocyclic structures find applications in coordination chemistry, supramolecular chemistry, and materials science. By reacting 4-bromo-1-cyclohexyl-1H-pyrazole with appropriate reagents, chemists can access these valuable bipyrazole derivatives .

Biological Activities and Drug Development

Pyrazoles exhibit diverse bioactivities, making them attractive for drug discovery. Researchers have explored the potential of 4-bromo-1-cyclohexyl-1H-pyrazole as a starting point for designing novel pharmaceuticals. Its structural modifications can lead to compounds with improved efficacy against specific targets, such as enzymes or receptors .

Photophysical Properties and Sensing Applications

Certain pyrazole derivatives, including brominated ones, display interesting photophysical properties. These compounds can absorb and emit light at specific wavelengths. Researchers have investigated their use in fluorescence-based sensors, imaging agents, and optoelectronic devices4-bromo-1-cyclohexyl-1H-pyrazole may contribute to this field .

Industrial Applications

Pyrazoles find applications beyond the laboratory. Their versatility extends to industrial processes. By incorporating 4-bromo-1-cyclohexyl-1H-pyrazole into synthetic routes, chemists can access industrially relevant chemicals. These compounds may serve as intermediates for the production of polymers, dyes, or specialty materials .

Functional Materials and Supramolecular Chemistry

Researchers explore the self-assembly behavior of pyrazole-containing molecules. By functionalizing the pyrazole ring, they create materials with specific properties4-bromo-1-cyclohexyl-1H-pyrazole could participate in supramolecular assemblies, leading to novel materials for applications in catalysis, sensing, or molecular recognition .

Safety and Hazards

The safety information for “4-bromo-1-cyclohexyl-1H-pyrazole” includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, and avoiding contact with skin and eyes .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future directions for “4-bromo-1-cyclohexyl-1H-pyrazole” could potentially be in these areas.

properties

IUPAC Name

4-bromo-1-cyclohexylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXUIOFYFBFTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141302-40-1
Record name 4-bromo-1-cyclohexyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.